Cas no 449211-79-4 (2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole)
![2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole structure](https://ja.kuujia.com/images/noimg.png)
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole 化学的及び物理的性質
名前と識別子
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- 2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole
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- MDL: MFCD30185866
- インチ: InChI=1S/C9H8ClN3/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H,7H2
- InChIKey: ISPMNMMLLQDSDT-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)N2N=CC=N2)CCl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD571446-1g |
2-(4-(Chloromethyl)phenyl)-2H-1,2,3-triazole |
449211-79-4 | 97% | 1g |
¥5960.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109422-1g |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 97% | 1g |
¥8345.00 | 2024-05-13 | |
Cooke Chemical | LN4989157-100mg |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 97% | 100mg |
RMB 1430.40 | 2025-03-07 | |
eNovation Chemicals LLC | Y1256658-5g |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 95% | 5g |
$4280 | 2023-05-18 | |
Fluorochem | 529596-1g |
2-(4-CHLOROMETHYL-PHENYL)-2H-[1,2,3]TRIAZOLE |
449211-79-4 | 90.0% | 1g |
£1092.00 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109422-250mg |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 97% | 250mg |
¥3580.00 | 2024-05-13 | |
eNovation Chemicals LLC | Y1256658-100mg |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 95% | 100mg |
$450 | 2023-05-18 | |
Cooke Chemical | LN4989157-1g |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 97% | 1g |
RMB 4768.80 | 2025-03-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109422-100mg |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 97% | 100mg |
¥2503.00 | 2024-05-13 | |
eNovation Chemicals LLC | Y1256658-1g |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole |
449211-79-4 | 95% | 1g |
$1435 | 2023-09-04 |
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazoleに関する追加情報
Introduction to 2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole (CAS No. 449211-79-4)
2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole (CAS No. 449211-79-4) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, which is well-known for its broad spectrum of biological activities and utility in drug development. The presence of a 4-chloromethylphenyl substituent in its structure imparts unique reactivity and functional properties, making it a valuable scaffold for designing novel therapeutic agents.
The [1,2,3]triazole core is a prominent pharmacophore in modern drug discovery, exhibiting notable interactions with biological targets such as enzymes and receptors. The chloromethyl group introduces a reactive site that can participate in various chemical transformations, including nucleophilic additions and coupling reactions, which are pivotal in medicinal chemistry. This dual functionality makes 2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole a versatile intermediate for synthesizing complex molecules with potential therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of triazole derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at the 4-chloromethylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound. For instance, structural optimization efforts have focused on enhancing binding affinity and reducing off-target effects, which are critical for developing safe and effective drugs.
In the context of current research, 2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole has been investigated for its potential role in modulating inflammatory pathways and cellular signaling cascades. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with key regulatory proteins. The chloromethyl group serves as a handle for further derivatization, allowing researchers to fine-tune the biological activity of the molecule. Such modifications are essential for achieving high selectivity and efficacy in therapeutic applications.
The synthesis of [1,2,3]triazole derivatives has been streamlined through various catalytic methods, including transition-metal-catalyzed cross-coupling reactions. These approaches have enabled the efficient construction of complex triazole scaffolds with minimal byproducts. The 4-chloromethylphenyl substituent facilitates these reactions by acting as an electrophilic center that readily engages with nucleophiles. This synthetic flexibility has opened new avenues for exploring the chemical space of triazole-based compounds.
Biological evaluation of CAS No. 449211-79-4 has revealed promising results in vitro. The compound demonstrates moderate activity against certain enzymatic targets associated with diseases such as cancer and autoimmune disorders. The chloromethyl group plays a crucial role in mediating these interactions by forming covalent or non-covalent bonds with key residues in the target protein. Further investigation is warranted to elucidate the precise mechanisms of action and to identify potential lead compounds for clinical development.
The development of novel drug candidates often involves iterative optimization cycles to improve potency and safety profiles. In this regard, [1,2,3]triazole derivatives offer a rich structural framework for such endeavors. The reactivity of the 4-chloromethylphenyl moiety allows for diverse functionalization strategies, enabling chemists to explore multiple chemical outcomes. This adaptability is particularly valuable when designing molecules with tailored biological activities.
Recent publications have highlighted the growing interest in triazole-based therapeutics, emphasizing their role as building blocks for next-generation drugs. The structural features of CAS No. 449211-79-4, particularly the combination of a triazole ring and a reactive chloromethyl group, position it as a promising candidate for further exploration. As research progresses, it is anticipated that this compound will contribute to advancements in drug discovery across various therapeutic areas.
The future prospects of 2-(4-Chloromethyl-Phenyl)-2H-[1,2,3]Triazole are exciting given its unique structural attributes and biological potential. Continued investigation into its properties will likely uncover new applications and refine synthetic methodologies for its production. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into tangible therapeutic benefits.
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